molecular formula C11H14IN3O2 B2707464 Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate CAS No. 1803566-55-3

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B2707464
CAS No.: 1803566-55-3
M. Wt: 347.156
InChI Key: UFENOCXCEJYUNK-UHFFFAOYSA-N
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Description

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H14IN3O2 and a molecular weight of 347.15 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3-iodopyridin-4-yl group and a methyl ester group. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN3O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFENOCXCEJYUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=C(C=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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